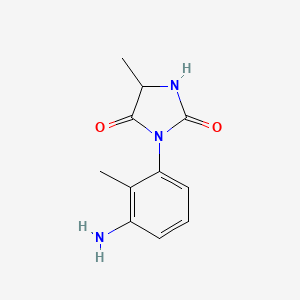
2-氯-7-(三氟甲基)喹唑啉
描述
科学研究应用
生化分析
Biochemical Properties
2-Chloro-7-(trifluoromethyl)quinazoline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can modulate their activity. For instance, it has been studied for its potential to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are crucial in angiogenesis . This interaction can lead to the suppression of new blood vessel formation, making it a potential candidate for anti-cancer therapies.
Cellular Effects
The effects of 2-Chloro-7-(trifluoromethyl)quinazoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of VEGF receptors can disrupt cell signaling pathways involved in cell proliferation and survival . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in these pathways, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-7-(trifluoromethyl)quinazoline exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzyme activity, particularly targeting receptor tyrosine kinases like VEGF . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function and leading to downstream effects on cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7-(trifluoromethyl)quinazoline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes, but the extent of this inhibition can vary depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-7-(trifluoromethyl)quinazoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect, but exceeding this dosage can lead to toxicity.
Metabolic Pathways
2-Chloro-7-(trifluoromethyl)quinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, its inhibition of VEGF receptors can lead to changes in the metabolic pathways associated with angiogenesis and cell proliferation.
Transport and Distribution
The transport and distribution of 2-Chloro-7-(trifluoromethyl)quinazoline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within specific tissues can also affect its activity and function.
Subcellular Localization
2-Chloro-7-(trifluoromethyl)quinazoline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on target enzymes and pathways, contributing to its overall biochemical activity.
准备方法
The synthesis of 2-Chloro-7-(trifluoromethyl)quinazoline can be achieved through several methods. One common approach involves the reaction of 2-amino-4-chlorobenzonitrile with trifluoroacetic anhydride under specific conditions . Another method includes the use of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides as starting materials, which undergo a series of reactions to yield the desired quinazoline derivative . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-Chloro-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can be involved in coupling reactions with different aryl or alkyl groups to form more complex structures
Common reagents used in these reactions include trifluoroacetic anhydride, dichloromethane, and various catalysts such as palladium or copper . The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 2-Chloro-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases and enzymes. By binding to these targets, it can inhibit their activity, leading to the suppression of cellular processes such as proliferation and survival . This compound’s ability to modulate multiple pathways makes it a valuable tool in drug discovery and development .
相似化合物的比较
2-Chloro-7-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-7-(trifluoromethyl)quinazoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Chloro-6-(trifluoromethyl)quinazoline: Another closely related compound with distinct properties and applications.
The uniqueness of 2-Chloro-7-(trifluoromethyl)quinazoline lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHECKCKJGRMXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)
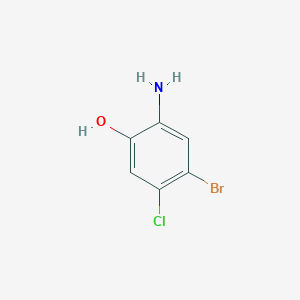

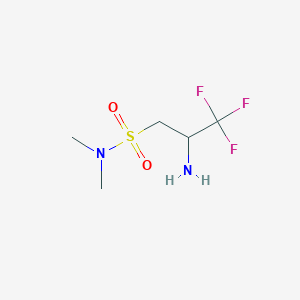
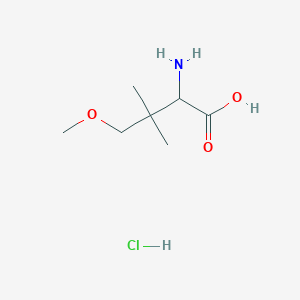
![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
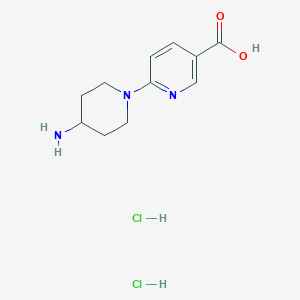

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)
![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)
